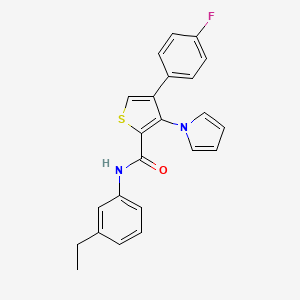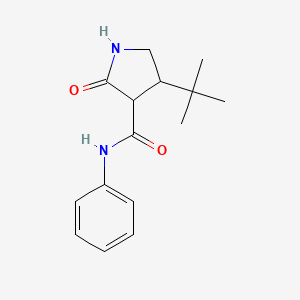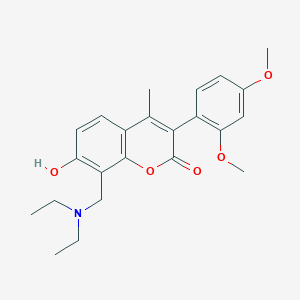
8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.471. The purity is usually 95%.
BenchChem offers high-quality 8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
One study details the efficient one-pot synthesis of 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives from diethyl amine, aromatic aldehyde, and 4-hydroxy coumarin via a Mannich type reaction, facilitated by Bi(NO3)3·5H2O as a catalyst. This synthesis method also led to the production of biscoumarin derivatives, indicating the compound's versatility and the catalytic efficiency of Bi(NO3)3·5H2O in facilitating such reactions (Zahiri & Mokhtary, 2015).
Fluorescent Probe Development
Another research focus is the development of fluorescent probes for biological and chemical detection. A novel ratiometric fluorescent probe based on a structurally similar compound demonstrated success in detecting bisulfite anions in living cells with a detection limit of 6.1 × 10−7 M. This probe showcased a rapid response time and a significant shift in fluorescence intensity, illustrating the compound's potential in bioimaging applications (Chen et al., 2017).
Antioxidant Activity and Structural Insights
Research on 4-hydroxy bis-coumarins, related to the target compound, highlighted their potential as radical scavengers and chain-breaking antioxidants. A study comparing several 4-hydroxy-bis-coumarins revealed variations in antioxidant activity, with specific derivatives showing stronger activity than others. This investigation into structure-activity relationships provides a foundation for understanding how alterations in the chemical structure affect the antioxidant properties of such compounds (Kancheva et al., 2010).
Synthesis and Characterization of Derivatives
Further studies focus on the synthesis and structural characterization of derivatives, offering insights into their chemical behavior and potential applications in various fields, such as materials science and pharmaceuticals. These studies include the synthesis of novel indeno[1,2-b]chromenone derivatives through hetero-Diels-Alder reactions, demonstrating the compound's utility in creating structurally complex and functionally diverse molecules (Meena et al., 2018).
Propiedades
IUPAC Name |
8-(diethylaminomethyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-6-24(7-2)13-18-19(25)11-10-16-14(3)21(23(26)29-22(16)18)17-9-8-15(27-4)12-20(17)28-5/h8-12,25H,6-7,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZFBNUAXNITAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C3=C(C=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580291.png)
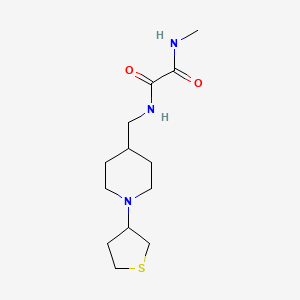
![1-[3-(Ethylamino)-3-oxopropyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580295.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2580298.png)
![N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2580299.png)
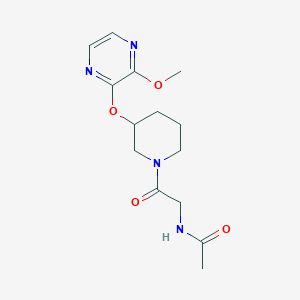
![7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2580301.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2580302.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide](/img/structure/B2580303.png)
![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2580304.png)
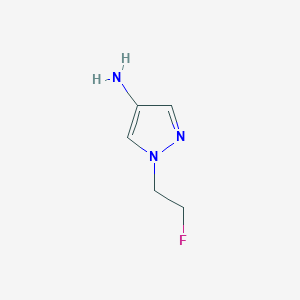
![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]quinazolin-4-amine](/img/structure/B2580309.png)
